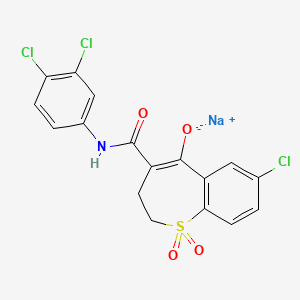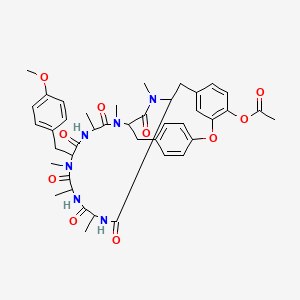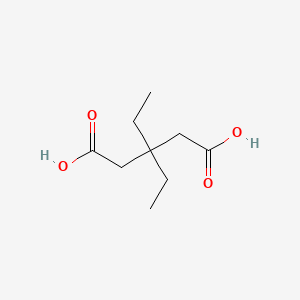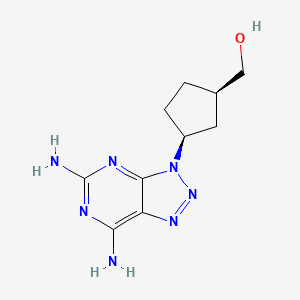
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a sulfur-containing amino acid derivative. It is structurally related to homocysteine and cystathionine, which are important intermediates in the metabolism of sulfur-containing amino acids. This compound contains a thioether linkage, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine typically involves the thioalkylation of protected cysteine derivatives. One common method is the S-alkylation of C-protected cysteine with ω-iodoamino acids in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction proceeds efficiently, yielding the desired product in high yields within a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.
Substitution: Reagents such as acyl chlorides or alcohols in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying sulfur-containing amino acids and their metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in the treatment of sulfur metabolism disorders, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine involves its interaction with various molecular targets and pathways. It can influence cellular redox states and detoxify reactive oxygen species due to its sulfur-containing structure. This compound may also interact with enzymes involved in sulfur metabolism, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Cystathionine: An intermediate in the biosynthesis of cysteine from homocysteine.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione.
Uniqueness
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is unique due to its thioether linkage, which provides enhanced stability compared to disulfide bonds found in cystine. This structural feature makes it an attractive candidate for the development of stable bioactive peptides and other applications .
Properties
CAS No. |
6633-54-1 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-amino-4-[2-(3-amino-3-carboxypropyl)sulfanylethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16) |
InChI Key |
IONUJTAFZALWBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)










